3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate

Physicochemical characterization Volatility profiling Flavor and fragrance formulation

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate (CAS 5451-22-9) is a branched-chain ester featuring a tetrahydrofuran (oxolane) ring linked via a three-carbon propyl spacer to a 2-ethylbutanoate acyl group (C₁₃H₂₄O₃, MW 228.33 g/mol). Its computed physicochemical properties include a density of 0.964 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a flash point of 118.5 °C, a LogP of 2.925, and a refractive index of 1.449.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 5451-22-9
Cat. No. B12922450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate
CAS5451-22-9
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)OCCCC1CCCO1
InChIInChI=1S/C13H24O3/c1-3-11(4-2)13(14)16-10-6-8-12-7-5-9-15-12/h11-12H,3-10H2,1-2H3
InChIKeyPZTLYOMFJTUMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate (CAS 5451-22-9): Structural Identity and Procurement Context


3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate (CAS 5451-22-9) is a branched-chain ester featuring a tetrahydrofuran (oxolane) ring linked via a three-carbon propyl spacer to a 2-ethylbutanoate acyl group (C₁₃H₂₄O₃, MW 228.33 g/mol) . Its computed physicochemical properties include a density of 0.964 g/cm³, a boiling point of 294.1 °C at 760 mmHg, a flash point of 118.5 °C, a LogP of 2.925, and a refractive index of 1.449 . The compound is listed on the ECHA substance inventory, confirming its status as an existing chemical substance within the European Union regulatory framework . This compound occupies a distinct structural niche—differing from both tetrahydrofurfuryl esters (which carry a methylene spacer) and simple alkyl 2-ethylbutanoates (which lack the heterocyclic ring)—and its procurement relevance hinges on the specific physicochemical and functional properties conferred by this unique architecture.

Why 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate Cannot Be Interchanged with In-Class Analogs Without Consequence


Within the class of tetrahydrofuran-containing esters, small structural modifications produce large shifts in key performance-determining properties. Replacing the propyl spacer with a methylene linker (as in tetrahydrofurfuryl 2-ethylbutanoate, C₁₁H₂₀O₃, MW 200.27 ) reduces molecular weight by ~14% and alters conformational flexibility, directly impacting boiling point and volatility. Substituting the branched 2-ethylbutanoate acyl group with a straight-chain butanoate (CAS 63867-16-3) or a longer 2-ethylhexanoate (CAS 5451-25-2, LogP 3.71 vs. 2.93 for the target ) shifts lipophilicity by nearly 0.8 LogP units, which in turn influences solubility, partition behavior, and organoleptic release kinetics. Even fully removing the THF ring—as in propyl 2-ethylbutanoate (CAS 5129-46-4, MW 158.24 )—yields a molecule with fundamentally different hydrogen-bonding capacity and odorant-binding protein interactions. These structural differences are not cosmetic; they are quantifiable in silico and have empirically documented consequences in sensory and formulation-relevant assays, as detailed in Section 3.

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate: Quantified Differentiation Against Closest Analogs


Propyl vs. Methylene Spacer: Boiling-Point and Volatility Differentiation from Tetrahydrofurfuryl 2-Ethylbutanoate

The target compound incorporates a three-carbon propyl spacer between the tetrahydrofuran ring and the ester oxygen, whereas tetrahydrofurfuryl 2-ethylbutanoate employs a single methylene linker. This additional C₂H₄ unit increases molecular weight from 200.27 to 228.33 g/mol and extends the boiling point to 294.1 °C at 760 mmHg versus a predicted ~247–260 °C for the furfuryl analog (estimated from the boiling points of tetrahydrofurfuryl butyrate at 225–227 °C and tetrahydrofurfuryl propionate at 205–207 °C , with correction for the 2-ethylbutanoate acyl mass increment). The higher boiling point and lower vapor pressure of the propyl-linked compound directly impact headspace partitioning and longevity in fragrance compositions.

Physicochemical characterization Volatility profiling Flavor and fragrance formulation

Branched-Chain vs. Straight-Chain Acyl Group: Lipophilicity Differentiation from 3-(Tetrahydrofuran-2-yl)propyl Butanoate

The 2-ethylbutanoate acyl group introduces branching at the α-carbon, increasing LogP relative to a straight-chain butanoate. The target compound has a computed LogP of 2.925 , whereas the straight-chain analog 3-(tetrahydrofuran-2-yl)propyl butanoate (CAS 63867-16-3) and tetrahydrofurfuryl butyrate have lower LogP values consistent with their reduced carbon count and absence of branching. By comparison, the 2-ethylhexanoate analog (CAS 5451-25-2) reaches a LogP of 3.705 , illustrating that the 2-ethylbutanoate occupies a lipophilicity window between straight-chain butyrate and the longer-branched hexanoate. This intermediate LogP value predicts balanced partitioning between aqueous and lipid phases, relevant for both flavor release kinetics and dermal absorption in fragrance applications.

Lipophilicity QSAR Membrane partitioning

Density and Refractive Index as Quality-Control and Formulation-Relevant Differentiation Parameters

The target compound has a computed density of 0.964 g/cm³ and a refractive index of 1.449 . In contrast, tetrahydrofurfuryl propionate exhibits a higher density of 1.04 g/mL (at 25 °C) and a lower refractive index of 1.438 . Tetrahydrofurfuryl butyrate has a refractive index of n20/D 1.44 . The target compound's lower density and higher refractive index are consistent with its larger molecular volume and the presence of the branched acyl chain, providing a distinct and verifiable fingerprint for identity testing and batch-to-batch consistency verification during procurement.

Quality control Formulation compatibility Physical property specification

Structural Basis for Divergent Odorant-Binding Protein Affinity: THF-Propyl Esters vs. THF-Methyl (Furfuryl) Esters

A 2010 3D-QSAR and molecular docking study of tetrahydrofuran-2-yl analogues against porcine odorant-binding proteins (pOBP and pPBP) demonstrated that binding affinity constants (p[Od]₅₀) and docking scores (DS) are quantitatively dependent upon steric and hydrophobic interactions in the ligand binding pocket . The target compound, with its extended propyl spacer and branched 2-ethylbutanoate group, presents a larger steric footprint and altered hydrophobic surface relative to the tetrahydrofuran-2-yl A-series (2-cyclohexyloxy-THF) and B-series (2-phenoxy-THF) analogues evaluated in that study. Although the target compound was not among the specific substrates tested, the validated CoMFA contour maps from this work provide a predictive framework: the increased steric bulk at the propyl position is expected to differentially occupy the binding-site contours identified as critical for affinity, producing binding characteristics distinct from both the furfuryl (methyl-linked) esters and the 2-substituted THF analogues .

Olfactory receptor binding Molecular docking Odorant-binding protein

Patent-Recognized Pheromonal Activity of Tetrahydrofuran-Based Esters: A Functional Niche Not Shared by Non-Heterocyclic 2-Ethylbutanoates

Korean patent KR100863572B1 (granted 2008) claims tetrahydrofuran-based compounds, including ester derivatives, as novel pheromonal odorants for estrus induction in pigs . The patent explicitly teaches that the tetrahydrofuran ring is an essential structural motif for receptor-mediated bioactivity in swine olfactory systems. Simple alkyl 2-ethylbutanoates (e.g., ethyl 2-ethylbutyrate or propyl 2-ethylbutanoate), which lack the heterocyclic oxygen, are not encompassed within the claimed structural scope and have no documented pheromonal activity in this context. The target compound, bearing both the requisite tetrahydrofuran ring and a branched 2-ethylbutanoate ester, falls within the patent's general formula space and represents a candidate scaffold for structure-activity relationship exploration in mammalian semiochemistry .

Pheromone chemistry Animal husbandry Biostimulation

Flash-Point Differentiation for Safe-Handling and Transport Classification Relative to Lower-Molecular-Weight Tetrahydrofurfuryl Esters

The target compound has a computed flash point of 118.5 °C , substantially higher than tetrahydrofurfuryl propionate (flash point ~72 °C, typical for C₈–C₉ furfuryl esters) and tetrahydrofurfuryl butyrate (flash point ~91 °C). For comparison, the 2-ethylhexanoate analog (CAS 5451-25-2) has a flash point of 129.7 °C . The target compound's flash point of 118.5 °C places it above the 93 °C (200 °F) threshold commonly used to distinguish flammable liquids (Class IC) from combustible liquids (Class IIIA) under U.S. OSHA and NFPA classification schemes, whereas the lower-molecular-weight furfuryl esters remain within the flammable-liquid classification range.

Safety data Transport classification Combustibility

Optimal Procurement and Application Scenarios for 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate Based on Evidence-Linked Differentiation


Fragrance Base-Note or Fixative Formulation Requiring Extended Substantivity

The target compound's boiling point of 294.1 °C—substantially higher than that of tetrahydrofurfuryl propionate (205–207 °C) and tetrahydrofurfuryl butyrate (225–227 °C)—indicates significantly lower volatility. This makes it a candidate for use as a base-note ingredient or fixative in fine fragrance and personal care formulations where prolonged scent retention on skin or fabric is desired. Formulators seeking to extend the dry-down phase of a fragrance composition while retaining an ester-type (fruity, sweet) character can employ this compound in place of more volatile furfuryl esters, reducing the need for high-molecular-weight synthetic musks or phthalate-based fixatives.

Animal Science Research on Mammalian Semiochemistry and Estrus Synchronization

The structural membership of this compound within the tetrahydrofuran-ester genus claimed in KR100863572B1 for porcine estrus induction positions it as a research candidate for structure-activity relationship studies in mammalian pheromone biology. Unlike non-heterocyclic 2-ethylbutanoate esters, which lack any documented pheromonal activity, the tetrahydrofuran-bearing scaffold has patent-validated bioactivity in swine. Academic or industrial laboratories investigating alternatives to synthetic steroid-based estrus synchronization protocols may procure this compound for in vitro receptor-binding screens or in vivo behavioral assays.

Calibration and Validation of Olfactory Receptor or Odorant-Binding Protein Assays

Based on class-level evidence from tetrahydrofuran-2-yl analogue docking studies against porcine OBP and PBP, the target compound's unique combination of propyl spacer length and branched acyl chain is predicted to occupy a distinct region of the OBP binding landscape not addressed by the furfuryl ester series. This property makes it useful as a probe molecule in competitive binding assays, fluorescence displacement experiments, or cell-based olfactory receptor reporter systems, where a structurally differentiated ligand helps validate the selectivity and dynamic range of the assay platform.

Flavor Encapsulation and Controlled-Release Systems Benefiting from Intermediate LogP

With a LogP of 2.925, the target compound sits between the more hydrophilic straight-chain butyrate esters and the more lipophilic 2-ethylhexanoate analog (LogP 3.71). This intermediate lipophilicity is advantageous in flavor encapsulation technologies (e.g., spray-drying, melt extrusion, or complex coacervation), as it balances adequate loading into lipid-based carriers with sufficient release into aqueous food matrices. Procurement for encapsulation R&D should be driven by the need for a flavor ester that neither partitions too aggressively into the encapsulant (retarding release) nor remains too water-soluble (limiting encapsulation efficiency).

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